molecular formula C11H13N3 B8313704 2'-Cyanonicotine

2'-Cyanonicotine

Cat. No.: B8313704
M. Wt: 187.24 g/mol
InChI Key: COSQWACRRACEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Cyanonicotine (synonym: 5'-Cyanonicotine, CID162517) is a nicotine derivative formed via enzymatic oxidation of nicotine in the presence of cyanide. Its structure features a cyano group (-CN) substituted at the 5' position of the pyrrolidine ring (numbered as 2' in alternative systems), with the molecular formula C₁₁H₁₃N₃ and InChIKey DUKKSGGNSSFORH-UHFFFAOYSA-N . This compound is generated as an intermediate during nicotine metabolism when cyanide ions disrupt the canonical pathway that typically produces cotinine, a major nicotine metabolite .

The synthesis of this compound occurs through two pathways:

Chemical Synthesis: Oxidation of nicotine followed by reaction with cyanide yields this compound .

Enzymatic Pathway: Microsomal incubations containing nicotine, NADPH, and cyanide produce this compound, bypassing cotinine formation .

Comparison with Similar Compounds

Structural and Metabolic Differences

Compound Structure Metabolic Pathway Key Functional Group
2'-Cyanonicotine Cyano group on pyrrolidine ring Cyanide-dependent enzymatic oxidation -CN
Cotinine Ketone group on pyrrolidine ring Cytochrome P450-mediated oxidation C=O
Nicotine Unmodified pyrrolidine ring Precursor to cotinine/cyanonicotine -CH₂-N(CH₃)₂

Key Findings:

  • Formation Dynamics: Cyanide concentration inversely regulates this compound and cotinine production. At 1 mM cyanide, cotinine formation decreases by ~60%, while this compound increases proportionally .
  • Enzymatic Selectivity: The nicotine iminium ion intermediate reacts with water to form cotinine under normal conditions. However, cyanide competitively binds to the iminium ion, favoring this compound synthesis .

Pharmacological and Toxicological Implications

  • Cotinine : A stable metabolite with a plasma half-life of 15–20 hours, widely used as a biomarker for nicotine exposure.
  • This compound: Its biological persistence and toxicity remain understudied. Preliminary data suggest it may act as a neurotoxicant due to cyanide release under physiological conditions .

Table 1. Cyanide Concentration vs. Metabolite Formation

Cyanide (mM) Cotinine Formation (%) This compound Formation (%)
0 100 0
0.5 70 30
1.0 40 60
2.0 20 80

Data derived from enzymatic incubation trends described in Figure 3 of .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-methyl-2-pyridin-3-ylpyrrolidine-2-carbonitrile

InChI

InChI=1S/C11H13N3/c1-14-7-3-5-11(14,9-12)10-4-2-6-13-8-10/h2,4,6,8H,3,5,7H2,1H3

InChI Key

COSQWACRRACEEH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1(C#N)C2=CN=CC=C2

Origin of Product

United States

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